3-Bromomethyl-5-chloro-2-fluoropyridine
Overview
Description
3-Bromomethyl-5-chloro-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C6H4BrClFN. It is a derivative of pyridine, characterized by the presence of bromomethyl, chloro, and fluoro substituents on the pyridine ring. This compound is of interest in various fields of chemical research and industrial applications due to its unique reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-5-chloro-2-fluoropyridine typically involves halogenation and substitution reactions. One common method includes the bromination of 5-chloro-2-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-5-chloro-2-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that form new carbon-nitrogen or carbon-oxygen bonds.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups depending on the nucleophile used.
Cross-Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.
Scientific Research Applications
3-Bromomethyl-5-chloro-2-fluoropyridine is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromomethyl-5-chloro-2-fluoropyridine involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. In cross-coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromomethyl-5-chloro-2-methylpyridine
- 3-Bromomethyl-5-chloro-2-iodopyridine
- 3-Bromomethyl-5-chloro-2-bromopyridine
Uniqueness
3-Bromomethyl-5-chloro-2-fluoropyridine is unique due to the presence of the fluoro substituent, which imparts distinct electronic properties and reactivity compared to its analogs. The fluoro group can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in the synthesis of fluorinated organic molecules .
Properties
IUPAC Name |
3-(bromomethyl)-5-chloro-2-fluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUADOFVLHENQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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